molecular formula C7H4N2O4 B3285751 7-Nitro-3H-benzooxazol-2-one CAS No. 81117-90-0

7-Nitro-3H-benzooxazol-2-one

Cat. No.: B3285751
CAS No.: 81117-90-0
M. Wt: 180.12 g/mol
InChI Key: SKYBXCYGTUEWBK-UHFFFAOYSA-N
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Description

7-Nitro-3H-benzooxazol-2-one , also known by various synonyms such as 6-nitrobenzoxazole-2(3H)-one , is a chemical compound with the molecular formula C7H4N2O4 . It appears as white needles or powder and has a melting point range of 244°C to 247°C . This compound belongs to the class of benzoxazoles and contains a nitro group at the 6-position of the benzoxazole ring.

Mechanism of Action

Target of Action

The primary target of 7-Nitro-3H-benzooxazol-2-one is the human glutathione S-transferases (GSTs), specifically GSTA1-1, GSTM2-2, and GSTP1-1 . These enzymes play a crucial role in cellular detoxification processes by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with its targets through a process known as suicide inhibition . It binds to the H-site of the GSTs and is conjugated with glutathione, forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .

Biochemical Pathways

The interaction of this compound with GSTs affects the glutathione conjugation pathway . This pathway is responsible for the detoxification of harmful substances in the body. By inhibiting GSTs, this compound can disrupt this pathway, leading to an accumulation of harmful substances in the body .

Pharmacokinetics

Its interaction with gsts suggests that it may have good bioavailability, as gsts are widely distributed throughout the body .

Result of Action

The inhibition of GSTs by this compound can lead to an accumulation of harmful substances in the body . This can result in cellular damage and potentially contribute to the development of diseases such as cancer .

Action Environment

The action of this compound is likely influenced by various environmental factors. For example, the presence of other substances that can bind to GSTs may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Properties

IUPAC Name

7-nitro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYBXCYGTUEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.27 g of N,N′-carbonyldiimidazole (14 mmol, 1.4 eq) in a homogeneous suspension in 6 ml of ethyl acetate were added to 1.54 g of 2-amino-6-nitrophenol (10 mmol, 1 eq) in solution in 10 ml of ethyl acetate. The reaction medium was vigorously stirred for 3 hours, and then 10 ml of water were added. The stirring was continued for 15 minutes, before evaporating off approximately ¾ of the ethyl acetate. The reaction medium was brought to 0° C. and then 2 ml of 37% hydrochloric acid were added. The stirring was again continued for 15 minutes. The reaction medium was filtered. The solid obtained was washed with a 1 N hydrochloric acid solution, with water and with a water-ethanol (4:1) mixture, and then oven-dried. 1.3 g of product were obtained in the form of a pale yellow solid. Yield=73%.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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